molecular formula C14H7F5N4O B11622653 6-Amino-3-methyl-4-(pentafluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-methyl-4-(pentafluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11622653
M. Wt: 342.22 g/mol
InChI Key: IIJVIXAPMAVAEE-UHFFFAOYSA-N
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Description

6-AMINO-3-METHYL-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is notable for its unique structure, which includes a pyrano[2,3-c]pyrazole core and a pentafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-METHYL-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves a multi-component reaction. One common method is the four-component reaction involving aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate. This reaction is usually carried out under solvent-free conditions or in aqueous media, often with the aid of a catalyst such as nano-eggshell/Ti(IV) to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high efficiency and consistency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-METHYL-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the pentafluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-AMINO-3-METHYL-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-AMINO-3-METHYL-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can interfere with the normal function of the enzyme or receptor, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pentafluorophenyl group in 6-AMINO-3-METHYL-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE imparts unique chemical properties, such as increased electron-withdrawing capability and enhanced stability. These features make it particularly valuable in applications requiring high reactivity and stability .

Properties

Molecular Formula

C14H7F5N4O

Molecular Weight

342.22 g/mol

IUPAC Name

6-amino-3-methyl-4-(2,3,4,5,6-pentafluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C14H7F5N4O/c1-3-5-6(4(2-20)13(21)24-14(5)23-22-3)7-8(15)10(17)12(19)11(18)9(7)16/h6H,21H2,1H3,(H,22,23)

InChI Key

IIJVIXAPMAVAEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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